molecular formula C11H10F3NO2 B14847831 7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Cat. No.: B14847831
M. Wt: 245.20 g/mol
InChI Key: DQUODFYKHANIJX-UHFFFAOYSA-N
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Description

7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a chemical compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.20 g/mol . This compound is part of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one typically involves multiple steps. One common method includes the following steps:

    Acylation Reaction: An acylation reaction between an appropriate aniline derivative and succinic anhydride to form an intermediate compound.

    Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to form the benzazepine core.

    Substitution Reaction: Introduction of the trifluoromethoxy group through a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

7-(trifluoromethoxy)-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)17-7-3-4-9-8(6-7)10(16)2-1-5-15-9/h3-4,6,15H,1-2,5H2

InChI Key

DQUODFYKHANIJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)OC(F)(F)F)NC1

Origin of Product

United States

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